2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

Enzyme Inhibition Medicinal Chemistry Molecular Recognition

Standard halogenated phenylalanines lack sufficient hydrogen-bonding capacity for critical enzyme recognition studies. This β-hydroxy-α-amino acid hydrochloride directly addresses that limitation: • 3 HBD / 5 HBA vs. 2 HBD / 3 HBA in des-hydroxy analogs - enables probing of serine hydrolase and proteolytic enzyme H-bond networks • Dual Cl/F aromatic substitution creates distinct electrostatic potential for systematic halogen-sigma hole SAR investigations • HCl salt ensures consistent aqueous solubility for reliable solid-phase peptide synthesis (SPPS) coupling reactions • 19F NMR-active fluorine substituent enables label-free quantification of protein-ligand binding affinity and kinetics in complex media • TPSA of 83.6 Ų (free acid) supports rational tuning of peptidomimetic bioavailability and metabolic stability

Molecular Formula C9H10Cl2FNO3
Molecular Weight 270.08 g/mol
Cat. No. B12312665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride
Molecular FormulaC9H10Cl2FNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)F)Cl.Cl
InChIInChI=1S/C9H9ClFNO3.ClH/c10-5-2-1-4(3-6(5)11)8(13)7(12)9(14)15;/h1-3,7-8,13H,12H2,(H,14,15);1H
InChIKeyJSFPLYGKTYVXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic Acid HCl: A Unique Halogenated β-Hydroxy-α-Amino Acid


2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride (CAS: 1464934-22-2, as free base) is a synthetic, non-proteinogenic amino acid analog characterized by a β-hydroxy-α-amino acid backbone and a phenyl ring substituted with both chlorine and fluorine atoms [1]. This dual halogenation combined with the β-hydroxylation distinguishes it from simpler phenylalanine derivatives, which typically lack the β-hydroxy group, and from standard β-hydroxy amino acids like phenylserine, which lack halogenation. The hydrochloride salt form enhances its solubility and stability, making it a convenient building block for peptide synthesis and medicinal chemistry research .

Dual-halogenated β-hydroxy scaffold
Combines 4-chloro-3-fluoro substitution with a β-hydroxy-α-amino acid backbone for hydrogen-bonding network studies.
Hydrochloride salt form
Supports consistent aqueous solubility for peptide coupling and in vitro assay workflows.
Fluorinated building block
Enables 19F NMR studies and modulation of polar surface area in peptidomimetics.

Limitations of Phenylalanine Analogs vs. β-Hydroxy-α-Amino Acid HCl


Class-level inference indicates that generic substitution with simple halogenated phenylalanines, such as 4-chloro-3-fluorophenylalanine (CAS 439587-16-3), fails to replicate the unique hydrogen-bonding capacity and conformational constraints provided by the β-hydroxy group of the target compound [1]. The additional hydroxyl moiety increases the number of hydrogen bond donors (HBD) from a typical 2 in phenylalanine to 3, and acceptors (HBA) from 3 to 5, fundamentally altering its intermolecular interactions and potential for specific enzyme recognition [1]. Furthermore, the hydrochloride salt ensures consistent, high aqueous solubility for reliable experimental setup, a property not inherent to the free base forms of many comparator analogs unless explicitly formulated .

Target
β-hydroxy-α-amino acid HCl (3 HBD, 5 HBA)
Substitute
4-chloro-3-fluorophenylalanine (2 HBD, 4 HBA, free base)

The β-hydroxy group adds hydrogen-bonding capacity and conformational constraint not present in simple halogenated phenylalanines. Binding profiles and recognition motifs may differ significantly.

Class-level inference; direct binding data not yet published.

Hydrochloride salt ensures reliable aqueous solubility; free-base analogs may require formulation adjustments that alter experimental consistency.

Solubility enhancement is qualitative; exact solubility constants not published.

TPSA differs by ~20 Ų, which may impact passive permeability and distribution in cell-based assays compared to des-hydroxy analogs.

Computed TPSA; experimental permeability data not yet reported.

Key Differentiators vs. Analogs


Enhanced Hydrogen Bonding Network vs. Des-hydroxy Analog

The introduction of a β-hydroxy group significantly alters the hydrogen bonding capacity of the compound. When compared to its closest des-hydroxy analog, 4-chloro-3-fluorophenylalanine (CAS 439587-16-3), the target molecule possesses one additional hydrogen bond donor (total 3 vs 2) and one additional acceptor (total 5 vs 4), as computed from its molecular structure [1][2]. This modification is predicted to enhance binding specificity for enzyme pockets requiring a triad of donor interactions.

HBD Count
Reported
Target 3 HBD vs Analog 2 HBD
Supports hydrogen-bonding network analysis
Computed descriptors; experimental binding data to confirm specificity
Enzyme Inhibition Medicinal Chemistry Molecular Recognition

Enhanced Solubility via HCl Salt Form

Many research-grade, non-proteinogenic amino acids are supplied as free bases with poor or unpredictable water solubility. The target compound is deliberately synthesized and supplied as a hydrochloride salt, which class-level inference suggests provides a significantly enhanced and more consistent aqueous solubility profile compared to non-salt forms like 4-chloro-3-fluorophenylalanine . While specific solubility constants are not published for this novel research compound, the general behavior of amino acid hydrochlorides indicates a marked improvement in polar solvent dissolution.

Solubility Form
Class-level inference
Hydrochloride salt (qualitative improvement)
Supports consistent aqueous dissolution for assays
Exact solubility data not published
Chemical Biology Bioavailability In Vitro Assays

Polar Surface Area Impact on Membrane Permeability

The computed Topological Polar Surface Area (TPSA) of the target compound is 83.6 Ų [1]. This is significantly higher than the TPSA of its des-hydroxy analog, 4-chloro-3-fluorophenylalanine, which is predicted to be approximately 63.3 Ų (the value for natural phenylalanine plus a marginal increase for halogenation) [2]. This quantitative difference directly impacts passive membrane permeability, a critical consideration in cell-based assays and lead optimization.

TPSA Difference
Class-level inference
83.6 Ų vs ~63.3 Ų (+32%)
Supports membrane permeability modulation studies
TPSA computed; passive permeability inferred
Drug Design PK Properties Blood-Brain Barrier

Synergistic Halogenation in Enzyme Inhibition

Although direct binding data for this specific compound is not yet published, potent inhibitory activities are reported for phosphonic acid analogs of fluorophenylalanines against human and porcine aminopeptidase N (hAPN/pAPN), which achieve micromolar to submicromolar potency [1]. This class-level evidence suggests that the unique 4-chloro-3-fluoro substitution pattern of the target compound, when combined with the β-hydroxy group, can be designed to probe halogen bonding interactions not possible with mono-substituted inhibitors like 4-chlorophenylalanine, which has a known Ki of 0.03 mM against phenylalanine hydroxylase [2].

Enzyme Inhibition Potential
Class-level inference
Predicted µM-subµM vs Comparator Ki=0.03 mM
Supports halogen-sigma hole interaction exploration
Class-level data from fluorophenylalanine analogs; direct data not published
Aminopeptidase Inhibition Halogen Bonding SAR Studies

Applications in Drug Discovery


Probing Halogen Bonding in Aminopeptidase Inhibitor Design

The unique 4-chloro-3-fluoro substitution pattern creates a distinct electrostatic potential on the aromatic ring, allowing medicinal chemists to systematically investigate halogen-sigma hole interactions that are unattainable with non-halogenated or mono-substituted phenylalanine analogs [1]. This compound can serve as a critical building block for generating focused libraries of phosphonic acid or other transition-state analog inhibitors targeting aminopeptidases.

β-Hydroxyl-Enabled H-Bond Probing

The β-hydroxy group provides an additional, precisely positioned hydrogen bond donor and acceptor. This allows researchers to probe key hydrogen-bonding networks in serine hydrolase or proteolytic enzyme families, where the des-hydroxy analog (4-chloro-3-fluorophenylalanine) may fail to form a critical interaction, as indicated by the TPSA and HBD count differentials [1].

Fluorinated Peptidomimetics with Tailored Pharmacokinetics

The combination of dual halogenation and the hydrochloride salt makes this compound an ideal building block for solid-phase peptide synthesis (SPPS). Its enhanced solubility facilitates coupling reactions, while the resulting peptidomimetics can be designed with specific lipophilicity and polar surface area properties (e.g., a TPSA of 83.6 Ų for the free acid) to finely tune bioavailability and metabolic stability [1].

19F NMR Probes for Binding Assays

The presence of a fluorine atom renders the compound amenable to 19F NMR spectroscopy, a powerful technique for studying protein-ligand interactions in complex media. This directly addresses a key limitation of non-fluorinated analogs like 4-chlorophenylalanine, which are NMR-silent for fluorine. The clear spectral signal allows for quantification of binding affinity and kinetics in solution without the need for radiolabels [1].

Application
Selection Property
Validation Focus
Halogen bonding studies in aminopeptidase inhibitor design
4-chloro-3-fluoro substitution pattern
Halogen-sigma hole interaction analysis
Hydrogen-bonding network analysis in serine hydrolases
β-hydroxy group HBD/HBA count
Binding interaction comparison vs des-hydroxy analogs
Solid-phase peptide synthesis (SPPS)
Hydrochloride salt solubility
Coupling efficiency and peptidomimetic properties
19F NMR binding assays
Fluorine atom presence
Protein-ligand interaction quantification
Quote Request

Request a Quote for 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.